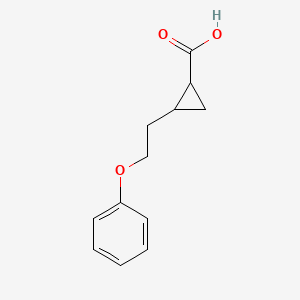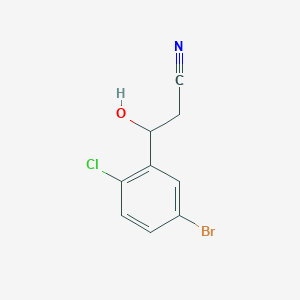![molecular formula C11H11N5O2 B8528727 methyl 3-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylate](/img/structure/B8528727.png)
methyl 3-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylate
Descripción general
Descripción
Methyl 3-(1H-tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylate is a heterocyclic compound that contains both a tetrazole and a cyclopenta[c]pyridine moietyThe tetrazole ring is known for its stability and ability to mimic carboxylic acids, making it a valuable scaffold in drug design .
Métodos De Preparación
The synthesis of methyl 3-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Análisis De Reacciones Químicas
Methyl 3-(1H-tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the tetrazole ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Aplicaciones Científicas De Investigación
Methyl 3-(1H-tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s tetrazole ring can interact with biological targets, making it useful in drug discovery and development.
Mecanismo De Acción
The mechanism of action of methyl 3-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylate involves its interaction with molecular targets in biological systems. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors. This binding can inhibit or activate specific pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar compounds include other tetrazole-containing heterocycles, such as:
5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole: Known for its biological activities.
3-((1H-tetrazol-5-yl)methyl)pyridine: Used in coordination chemistry.
Methyl 3-(1H-tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylate is unique due to its specific combination of a tetrazole and a cyclopenta[c]pyridine moiety, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C11H11N5O2 |
|---|---|
Peso molecular |
245.24 g/mol |
Nombre IUPAC |
methyl 3-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylate |
InChI |
InChI=1S/C11H11N5O2/c1-18-11(17)8-3-2-7-4-10(12-5-9(7)8)16-6-13-14-15-16/h4-6,8H,2-3H2,1H3 |
Clave InChI |
ZGSDOLPHCIEKRK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCC2=CC(=NC=C12)N3C=NN=N3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[(5-Bromopentyl)sulfanyl]-7-(trifluoromethyl)quinoline](/img/structure/B8528710.png)




